3-nitro-1H-pyrazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

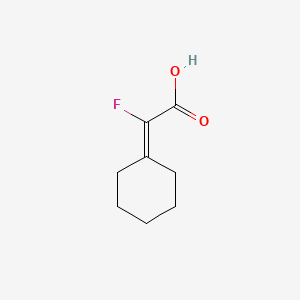

3-nitro-1H-pyrazole-5-carbonitrile is a chemical compound that has gained significant attention among researchers due to its potential applications in various scientific fields. This compound is a pyrazole derivative that has a nitro group and a carbonitrile group attached to the pyrazole ring. The unique structure of this compound makes it an excellent candidate for various scientific applications.

Scientific Research Applications

Energetic Materials Development

Novel polynitro azoxypyrazole-based energetic compounds derived from 5-amino-pyrazole-4-carbonitrile have been developed. These compounds demonstrate high thermal stability and moderate to high detonation performance, offering potential in the field of energetic materials (Yang et al., 2021).

Molecular Structure Analysis

The molecular structure of derivatives like (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile has been examined using spectroscopic methods and X-ray crystallography. Such studies enhance understanding of molecular geometries and electronic properties (Al‐Azmi & Shalaby, 2018).

Green Chemistry Applications

1-methylimidazolium trinitromethanide, a nano ionic liquid, has been used in the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives. This exemplifies the application of green chemistry principles in synthesizing pyrazole derivatives (Zolfigol et al., 2015).

Nanotechnology in Drug Solubility

Nanotechnological approaches have been employed to improve the water solubility of pyrazole derivatives. Techniques like dendrimer and liposome encapsulation significantly increase the solubility of these compounds, enhancing their potential for clinical applications (Alfei et al., 2022).

Synthesis of Novel Compounds

Various methods have been developed for synthesizing new derivatives of 1H-pyrazole-4-carbonitrile. These include multi-component condensation reactions and novel synthetic pathways, contributing to the expansion of chemical compounds available for various applications (Rahmati et al., 2013).

Antitumor Agents Development

Studies have been conducted on the synthesis and structure-activity relationship of pyrazole-based heterocycles as potential antitumor agents. These compounds have shown significant cytotoxic activity against certain types of breast and ovarian tumors (Farag et al., 2010).

Properties

IUPAC Name |

5-nitro-1H-pyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O2/c5-2-3-1-4(7-6-3)8(9)10/h1H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDDVYNBKVIRIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2551145.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2551148.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2551150.png)

![ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2551152.png)

![6-methyl-N-(4-methylphenyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2551153.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide](/img/structure/B2551158.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2551165.png)

![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2551166.png)